![molecular formula C35H41F4N3O4 B11929565 N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)
N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-986339 is an orally active, nonbile acid farnesoid X receptor agonist developed for the treatment of nonalcoholic steatohepatitis. This compound is known for its potent activation of the farnesoid X receptor, a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism .
Preparation Methods
The synthesis of BMS-986339 involves a series of chemical reactions designed to create a pharmacologically active compound. The synthetic route typically includes the formation of key intermediates through various organic reactions, such as coupling reactions, hydrogenation, and cyclization. The reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the final product .
Industrial production methods for BMS-986339 involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
BMS-986339 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: BMS-986339 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS-986339 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of the farnesoid X receptor and its effects on bile acid metabolism.
Biology: Employed in research to understand the role of the farnesoid X receptor in various biological processes, including lipid and glucose metabolism.
Medicine: Investigated for its potential therapeutic effects in treating nonalcoholic steatohepatitis, primary biliary cirrhosis, and primary sclerosing cholangitis due to its anti-fibrotic properties
Industry: Utilized in the development of new drugs targeting the farnesoid X receptor for metabolic diseases.
Mechanism of Action
BMS-986339 exerts its effects by activating the farnesoid X receptor, a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. Upon activation, the farnesoid X receptor induces the expression of fibroblast growth factor 15 in the liver and ileum, leading to various metabolic effects. This activation results in the modulation of bile acid synthesis, reduction of lipid accumulation, and improvement in insulin sensitivity .
Comparison with Similar Compounds
BMS-986339 is unique compared to other farnesoid X receptor agonists due to its nonbile acid structure and pharmacologically distinct profile. Similar compounds include:
BMS-986318: Another farnesoid X receptor agonist with a different pharmacological profile.
Obeticholic acid: A bile acid derivative that also activates the farnesoid X receptor but has a different safety and efficacy profile.
Tropifexor: A potent farnesoid X receptor agonist with distinct pharmacokinetic properties
BMS-986339 stands out due to its robust antifibrotic efficacy and reduced activation of certain genes in the liver, potentially leading to fewer adverse effects .
Properties
Molecular Formula |
C35H41F4N3O4 |
|---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C35H41F4N3O4/c1-30(2,36)29-40-28(41-46-29)33-15-12-32(13-16-33,14-17-33)21-42(27(43)24-19-34(45,20-24)35(37,38)39)26-7-5-6-23(18-26)22-8-10-25(11-9-22)31(3,4)44/h5-11,18,24,44-45H,12-17,19-21H2,1-4H3 |
InChI Key |
AEMZJBZKICOPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC(=CC=C2)N(CC34CCC(CC3)(CC4)C5=NOC(=N5)C(C)(C)F)C(=O)C6CC(C6)(C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)

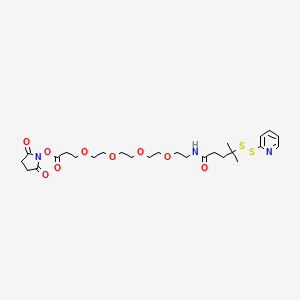
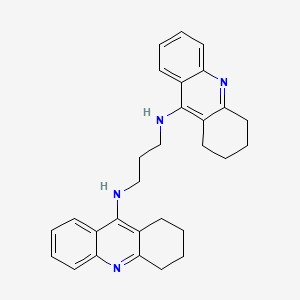
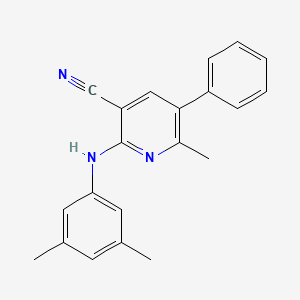
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
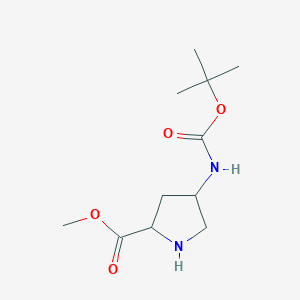

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
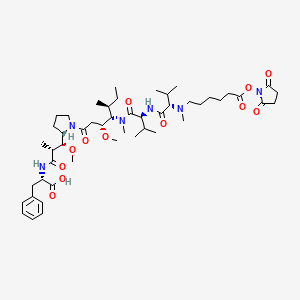
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)
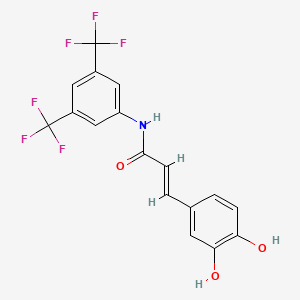
![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
